Home > Products > Screening Compounds P64641 > 3-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide
3-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide -

3-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide

Catalog Number: EVT-4578119
CAS Number:
Molecular Formula: C21H36N4O2
Molecular Weight: 376.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Sumatriptan

Compound Description: Sumatriptan (1) is a non-selective 5-HT1B/1D agonist used for the acute treatment of migraine. It is contraindicated for patients with known heart disease. []

Relevance: Sumatriptan and the target compound, 3-{1-[(5-Isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide, both exhibit activity at serotonin receptors, highlighting a shared therapeutic interest in modulating serotonergic systems. []

5-(4′-Fluorobenzamido)-3-(N-methyl-piperidin-4-yl)-1H-indole

Compound Description: This compound (2) was the first Selective Serotonin One F Receptor Agonist (SSOFRA) demonstrated to be clinically useful for migraine treatment. Despite its high affinity and selectivity for the 5-HT1F receptor, it also showed significant affinity for the 5-HT1A receptor. []

Relevance: Both this compound and 3-{1-[(5-Isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide belong to the class of SSOFRAs, targeting the 5-HT1F receptor for migraine treatment. This highlights their shared chemical class and therapeutic application. []

N-[3-(1-Methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide

Compound Description: This compound (3) emerged as a SSOFRA with improved selectivity over other 5-HT1 receptor subtypes, demonstrating over 100-fold selectivity over 5-HT1A, 5-HT1B, and 5-HT1D receptors. []

Relevance: This compound and 3-{1-[(5-Isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide both share a piperidinyl moiety, a key structural feature in SSOFRAs, indicating their close structural relationship and potential for similar pharmacological properties. []

8-(1H-Pyrazol-4-yl)-1,3-dipropyl xanthine

Compound Description: Compound 22, 8-(1H-pyrazol-4-yl)-1,3-dipropyl xanthine, showed good binding affinity (Ki = 9 nM) for the A(2B) adenosine receptor but only 2-fold selectivity over the A(1) adenosine receptor. []

Relevance: This compound, like 3-{1-[(5-Isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide, contains a substituted pyrazole moiety, demonstrating their membership within the broader class of pyrazole-containing compounds. []

8-(1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl xanthine

Compound Description: Compound 60, 8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl xanthine, exhibited high affinity (Ki = 1 nM) for the A(2B) adenosine receptor with high selectivity over the human A(1), A(2A), and A(3) adenosine receptors (990-, 690-, and 1,000-fold, respectively). []

Relevance: This compound shares structural features with 3-{1-[(5-Isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide, including a pyrazole ring substituted with an alkyl chain at the 5-position, illustrating a close structural relationship. []

(−)-N-[(1R,4S,5S,7R)-5-(3-Hydroxyphenyl)-4-methyl-2-(3-phenylpropyl)-2-azabicyclo[3.3.1]non-7-yl]-3-(1-piperidinyl)propanamide

Compound Description: This compound (5a), also known as KAA-1, was identified as the first potent and selective κ opioid receptor antagonist from the 5-(3-hydroxyphenyl)morphan class of opioids. []

Relevance: This compound, although belonging to the morphan opioid class, shares the piperidinylpropanamide structural element with 3-{1-[(5-Isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide, pointing to a potential common pharmacophore and shared elements of activity at specific receptors. []

(−)-3-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-{(1R,4S,5S,7R)-5-(3-Hydroxyphenyl)-4-methyl-2-[2-(2-methylphenyl)ethyl]-2-azabicyclo[3.3.1]non-7-yl}propanamide

Compound Description: This compound (5n), also known as MTHQ, displayed high potency and selectivity as a κ opioid receptor antagonist. []

Relevance: Similar to 3-{1-[(5-Isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide, MTHQ contains a propanamide functional group, showcasing a common structural motif in compounds with diverse pharmacological activities. []

2-(((5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Compound Description: This compound (HBT1) was identified as an α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor potentiator with lower agonistic effects than other AMPA receptor potentiators, such as LY451646 and LY451395. []

Relevance: HBT1, similar to 3-{1-[(5-Isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide, features a substituted pyrazole ring coupled to a carboxamide moiety, indicating a shared structural motif potentially relevant for its pharmacological activity. []

(3S)-1-(4-tert-Butylphenyl)-N-((1R)-2-(dimethylamino)-1-phenylethyl)-3-isobutyl-2-oxopyrrolidine-3-carboxamide

Compound Description: This compound (OXP1) was also identified as an AMPA receptor potentiator with a lower agonistic profile than other AMPA receptor potentiators, such as LY451646 and LY451395. []

Relevance: Though belonging to a distinct chemical class, OXP1, like 3-{1-[(5-Isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide, contains an isobutyl group, suggesting a potential shared element in their overall structure and possible implications for their physicochemical properties. []

2-(3,4-Dimethoxyphenyl)-N-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]acetamide

Compound Description: This compound (29b, MRE2028F20) exhibited high affinity for the A(2B) adenosine receptor subtype (Ki = 38 nM) with excellent selectivity over A(1), A(2A), and A(3) adenosine receptors (Ki > 1000 nM). []

Relevance: Structurally, MRE2028F20 shares a 1-methyl-1H-pyrazol-3-yl group with 3-{1-[(5-Isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide, highlighting their related structures and potential for comparable biological activities. []

N-Benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide

Compound Description: This compound (62b, MRE2029F20) showed high affinity for the A(2B) adenosine receptor subtype (Ki = 5.5 nM) with excellent selectivity over A(1), A(2A), and A(3) adenosine receptors (Ki > 1000 nM). []

Relevance: MRE2029F20, like 3-{1-[(5-Isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide, features a substituted pyrazole ring, emphasizing their shared structural features and potential for similar interactions with biological targets. []

N-(3,4-Dimethoxyphenyl)-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide

Compound Description: This compound (72b, MRE2030F20) displayed high affinity for the A(2B) adenosine receptor subtype (Ki = 12 nM) with excellent selectivity over A(1), A(2A), and A(3) adenosine receptors (Ki > 1000 nM). []

Relevance: MRE2030F20, similar to 3-{1-[(5-Isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide, contains a 1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-2,6-dione unit, suggesting a close structural relationship and potential for similar binding interactions. []

Tetrahydro-3-methyl-4[(5-nitrofurfurylidene)amino]-2H-thiazine 1,1-dioxide (Nifurtimox)

Compound Description: Nifurtimox (1) is a drug used to treat Chagas disease, a parasitic infection caused by Trypanosoma cruzi. It presents the E-sE conformation along the N=C-C moiety in its crystal structure. []

Relevance: Despite their distinct therapeutic targets, Nifurtimox and 3-{1-[(5-Isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide both feature a heterocyclic ring system, demonstrating a common element in their structural frameworks. []

1-[(5-Nitrofurfurylidene)amino]pyrazole

Compound Description: This compound (2) was investigated for its structural properties and its relationship to Nifurtimox. It presents an E-sZ conformation along the N=C-C moiety in its crystal structure. []

Relevance: This compound, like 3-{1-[(5-Isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide, incorporates a pyrazole ring, underscoring a shared core structural motif and potential for similar chemical properties. []

1-[(5-Nitrothenylidene)amino]pyrazole

Compound Description: This compound (3) was examined in comparison to Nifurtimox and 1-[(5-nitrofurfurylidene)amino]pyrazole. It also presents an E-sZ conformation along the N=C-C moiety in its crystal structure. []

Relevance: This compound, along with 3-{1-[(5-Isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide, belongs to the broader class of pyrazole derivatives, highlighting a common structural feature and potential for similar chemical reactivities. []

Properties

Product Name

3-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide

IUPAC Name

3-[1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)propanamide

Molecular Formula

C21H36N4O2

Molecular Weight

376.5 g/mol

InChI

InChI=1S/C21H36N4O2/c1-16(2)12-18-13-19(24-23-18)15-25-9-7-17(8-10-25)5-6-21(26)22-14-20-4-3-11-27-20/h13,16-17,20H,3-12,14-15H2,1-2H3,(H,22,26)(H,23,24)

InChI Key

YPUUIGJGJZVHJB-UHFFFAOYSA-N

SMILES

CC(C)CC1=NNC(=C1)CN2CCC(CC2)CCC(=O)NCC3CCCO3

Canonical SMILES

CC(C)CC1=NNC(=C1)CN2CCC(CC2)CCC(=O)NCC3CCCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.